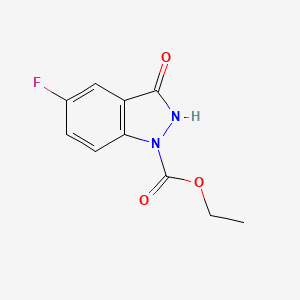

1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position, a carboxylic acid group at the 1st position, and an ethyl ester group. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester involves several steps:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-fluoro-2-nitrobenzoic acid and ethyl acetoacetate.

Cyclization: The key step involves the cyclization of the intermediate compounds to form the indazole ring.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.

Mechanism of Action

The mechanism of action of 1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester can be compared with other similar compounds:

Biological Activity

1H-Indazole-1-carboxylic acid, 5-fluoro-2,3-dihydro-3-oxo-, ethyl ester (CAS No. 889884-99-5), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The molecular formula for this compound is C10H9FN2O3, with a molecular weight of approximately 224.19 g/mol. The presence of a fluorine atom at the 5-position of the indazole ring enhances its lipophilicity and alters its interaction with biological targets, potentially improving pharmacological properties compared to non-fluorinated analogs .

Chemical Structure

The structural characteristics of the compound are critical for its biological activity. The indazole core is known for its ability to interact with various biological macromolecules, including enzymes and receptors. The introduction of the fluorine atom is hypothesized to modulate the compound's reactivity and binding affinity.

Biological Activities

Research indicates that indazole derivatives, including 1H-Indazole-1-carboxylic acid, exhibit a range of biological activities:

- Antimicrobial Activity : Indazole derivatives have shown promising results against various bacterial strains. For instance, studies have reported that certain indazole compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Compounds similar to 1H-Indazole-1-carboxylic acid have been investigated for their anticancer potential. They may inhibit specific pathways involved in cancer cell proliferation and survival, such as the STAT3 signaling pathway .

- Antioxidant Activity : Some studies suggest that indazole derivatives can scavenge free radicals, thereby exhibiting antioxidant properties which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antibacterial Screening : A study evaluated the antibacterial activity of various indazole derivatives against Escherichia coli and Staphylococcus aureus, finding that modifications at the 5-position significantly influenced their efficacy .

- Anticancer Mechanisms : Research has demonstrated that certain indazole derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins. This suggests potential therapeutic applications in oncology .

- Structure-Activity Relationship (SAR) : A comprehensive SAR study indicated that substitution patterns on the indazole ring play a crucial role in determining biological activity. The introduction of halogens, particularly fluorine, was associated with enhanced potency against specific targets .

Comparative Analysis

To better understand the biological activity of 1H-Indazole-1-carboxylic acid, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-Oxo-2,3-dihydro-1H-indazole-1-carboxylate | C10H10N2O3 | Lacks fluorine substitution; broader biological spectrum |

| Ethyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | C10H9BrN2O3 | Bromine substitution; may exhibit different reactivity and biological activity |

| Ethyl 2,3-dihydro-3-oxo-1H-indazole-1-carboxylate | C10H10N2O3 | No halogen substitution; serves as a comparison for biological activity without halogen influence |

Properties

CAS No. |

889884-99-5 |

|---|---|

Molecular Formula |

C10H9FN2O3 |

Molecular Weight |

224.19 g/mol |

IUPAC Name |

ethyl 5-fluoro-3-oxo-2H-indazole-1-carboxylate |

InChI |

InChI=1S/C10H9FN2O3/c1-2-16-10(15)13-8-4-3-6(11)5-7(8)9(14)12-13/h3-5H,2H2,1H3,(H,12,14) |

InChI Key |

VFJHLPFADZNRMF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C2=C(C=C(C=C2)F)C(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.